
Application Notes and Protocols: FI-700
Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FI-700

Cat. No.: B1684602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed protocol for the conjugation of the near-infrared fluorescent

dye, FI-700 (presumed to be iFluor 700 or a spectrally similar dye), to antibodies. Fluorescently

labeled antibodies are indispensable tools in a wide range of life science research and

diagnostic applications, including flow cytometry, immunofluorescence microscopy, and

western blotting. The FI-700 dye, with its excitation and emission maxima in the near-infrared

spectrum, offers significant advantages by minimizing autofluorescence from biological

samples, thereby enhancing signal-to-noise ratios.

This protocol is specifically designed for the conjugation of FI-700 succinimidyl ester (SE) to the

primary amines of an antibody. The succinimidyl ester moiety reacts with primary amino groups

(–NH2) on the antibody, primarily on lysine residues, to form a stable amide bond. By following

this protocol, researchers can reliably produce high-quality fluorescently labeled antibodies for

their specific applications.
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Reagent Supplier Comments

Antibody to be labeled User-provided

Should be purified and at a

concentration of at least 2

mg/mL. Avoid buffers

containing primary amines

(e.g., Tris, glycine).

FI-700 Succinimidyl Ester e.g., AAT Bioquest
Store desiccated and

protected from light.

Anhydrous Dimethyl Sulfoxide

(DMSO)
Sigma-Aldrich For dissolving the FI-700 SE.

1 M Sodium Bicarbonate

Buffer, pH 8.3-8.5
User-prepared Reaction buffer.

Phosphate-Buffered Saline

(PBS), pH 7.4
User-prepared

For antibody dialysis and

storage.

Size-Exclusion

Chromatography Column
e.g., Sephadex G-25

For purification of the

conjugated antibody.

1.5 M Hydroxylamine, pH 8.5

(Optional)
User-prepared For quenching the reaction.

Experimental Protocol
This protocol outlines the steps for conjugating FI-700 SE to an antibody. A crucial aspect of

successful conjugation is achieving an optimal Degree of Labeling (DOL), which is the average

number of dye molecules conjugated to a single antibody molecule. For most applications, a

DOL of 2-10 is desirable.[1] Over-labeling can lead to fluorescence quenching and potential

loss of antibody function, while under-labeling results in a weak signal.[2]

Antibody Preparation
Dialyze the antibody against 1X PBS, pH 7.4 to remove any interfering substances such as

Tris or glycine.

Adjust the antibody concentration to 2-10 mg/mL in PBS.
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Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH

to 8.3-8.5. The amine groups on the antibody need to be in a non-protonated state for

efficient reaction with the succinimidyl ester.[3]

FI-700 SE Stock Solution Preparation
Allow the vial of FI-700 SE to equilibrate to room temperature before opening to prevent

moisture condensation.

Prepare a 10 mg/mL stock solution of FI-700 SE in anhydrous DMSO immediately before

use.[4] Vortex briefly to ensure the dye is fully dissolved.

Conjugation Reaction
Calculate the required volume of the FI-700 SE stock solution. A molar excess of dye to

antibody in the range of 5-20 is typically recommended to achieve an optimal DOL.[4] This

may require optimization for each specific antibody.

While gently vortexing the antibody solution, slowly add the calculated volume of the FI-700
SE stock solution.

Incubate the reaction for 1 hour at room temperature, protected from light.[5]

Purification of the Conjugated Antibody
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the

manufacturer's instructions, and equilibrate the column with 1X PBS, pH 7.4.

Apply the reaction mixture to the top of the column.

Elute the conjugated antibody with 1X PBS. The first colored fraction to elute will be the

labeled antibody, while the smaller, unconjugated dye molecules will be retained on the

column and elute later.

Collect the fractions containing the conjugated antibody.

Determination of Degree of Labeling (DOL)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://biotium.com/tech-tips-protocols/protocol-succinimidyl-ester-labeling-of-protein-amines/
https://www.benchchem.com/product/b1684602?utm_src=pdf-body
https://www.benchchem.com/product/b1684602?utm_src=pdf-body
https://www.benchchem.com/product/b1684602?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5092024/
https://www.benchchem.com/product/b1684602?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5092024/
https://www.benchchem.com/product/b1684602?utm_src=pdf-body
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/labeling-chemistry-protocols/amine-reactive-probe-labeling-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The DOL is a critical parameter to ensure the quality and reproducibility of your fluorescently

labeled antibody.[1][6]

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum

absorbance of FI-700 (approximately 690-700 nm, Amax).

Calculate the concentration of the antibody and the dye using the following equations:

Corrected A280 = A280 - (Amax × CF)

Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided

by the dye manufacturer).

Antibody Concentration (M) = Corrected A280 / (ε_antibody × path length)

ε_antibody is the molar extinction coefficient of the antibody (for IgG, typically ~210,000

M⁻¹cm⁻¹).

Dye Concentration (M) = Amax / (ε_dye × path length)

ε_dye is the molar extinction coefficient of the FI-700 dye at its Amax.

Calculate the DOL: DOL = Dye Concentration (M) / Antibody Concentration (M)

Quantitative Data Summary
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Parameter Recommended Range Notes

Antibody Concentration for

Labeling
2 - 10 mg/mL

Higher concentrations can

improve labeling efficiency.

Reaction Buffer pH 8.3 - 8.5
Essential for deprotonation of

primary amines.[3]

Molar Ratio of Dye:Antibody 5:1 to 20:1
This needs to be optimized for

each antibody.[4]

Incubation Time 1 hour
At room temperature,

protected from light.[5]

Optimal Degree of Labeling

(DOL)
2 - 10

A balance between signal

intensity and potential

quenching/loss of function.[1]
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Problem Possible Cause Solution

Low or No Signal Inefficient conjugation.

Ensure the antibody buffer is

free of primary amines. Check

the pH of the reaction buffer.

Use fresh, high-quality dye.

Over-labeling causing

quenching.

Determine the DOL. Reduce

the molar excess of the dye in

the conjugation reaction.[7]

High Background
Unconjugated dye not fully

removed.

Repeat the purification step or

use a longer size-exclusion

column.

Non-specific binding of the

antibody.

Use appropriate blocking

buffers in your application.

Titrate the antibody to find the

optimal concentration.

Antibody Precipitation
High concentration of

hydrophobic dye.

Reduce the molar excess of

the dye. Perform the

conjugation at a lower antibody

concentration.

Antibody instability.

Ensure the antibody is stored

correctly and has not been

subjected to multiple freeze-

thaw cycles.

Loss of Antibody Activity
Labeling of critical residues in

the antigen-binding site.

Reduce the DOL. Consider

alternative conjugation

chemistries that target other

sites on the antibody.[7]
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Caption: Experimental workflow for FI-700 antibody conjugation.
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Caption: Chemical principle of FI-700 antibody conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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